molecular formula C5H12NO6P B14654485 N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide CAS No. 53792-67-9

N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide

Cat. No.: B14654485
CAS No.: 53792-67-9
M. Wt: 213.13 g/mol
InChI Key: BVCBMXDKKJNKCM-UHFFFAOYSA-N
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Description

N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide is a complex organic compound that features both carboxymethyl and phosphonomethyl functional groups. This compound is notable for its unique structure, which includes an amine oxide moiety. It is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide typically involves the reaction of N-(phosphonomethyl)glycine with formaldehyde and hydrogen peroxide. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Aqueous medium or a suitable organic solvent.

    Catalyst: Acidic or basic catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves:

    Reactant Feed: Continuous feeding of N-(phosphonomethyl)glycine, formaldehyde, and hydrogen peroxide.

    Reaction Control: Monitoring temperature, pH, and reactant concentrations.

    Purification: Post-reaction purification using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide undergoes various chemical reactions, including:

    Oxidation: The amine oxide group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to its corresponding amine under reductive conditions.

    Substitution: The carboxymethyl and phosphonomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of higher oxidation state products.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a chelating agent and its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the formulation of detergents, water treatment chemicals, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide exerts its effects involves:

    Molecular Targets: Interaction with metal ions, proteins, and enzymes.

    Pathways: Chelation of metal ions, inhibition of enzyme activity, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(Carboxymethyl)glycine: Lacks the phosphonomethyl group.

    N-(Phosphonomethyl)glycine: Lacks the carboxymethyl group.

    N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine: Lacks the amine oxide moiety.

Uniqueness

N-(Carboxymethyl)-N-(phosphonomethyl)ethanamine N-oxide is unique due to the presence of both carboxymethyl and phosphonomethyl groups along with an amine oxide moiety. This combination imparts distinct chemical properties, making it versatile for various applications.

Properties

CAS No.

53792-67-9

Molecular Formula

C5H12NO6P

Molecular Weight

213.13 g/mol

IUPAC Name

N-ethyl-2-hydroxy-2-oxo-N-(phosphonomethyl)ethanamine oxide

InChI

InChI=1S/C5H12NO6P/c1-2-6(9,3-5(7)8)4-13(10,11)12/h2-4H2,1H3,(H,7,8)(H2,10,11,12)

InChI Key

BVCBMXDKKJNKCM-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC(=O)O)(CP(=O)(O)O)[O-]

Origin of Product

United States

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